BenchChemオンラインストアへようこそ!

(S)-Indobufen

Cyclooxygenase inhibition Thromboxane biosynthesis Enantioselective pharmacology

(S)-Indobufen (CAS 118289-97-7), also designated as d-Indobufen or the (+)-enantiomer, is the pharmacologically active optical isomer of the racemic platelet aggregation inhibitor indobufen. It belongs to the isoindolinyl phenyl-butyric acid class of non-steroidal anti-inflammatory drugs (NSAIDs) and functions as a reversible inhibitor of platelet cyclooxygenase (COX) activity, thereby suppressing thromboxane A2 biosynthesis.

Molecular Formula C18H17NO3
Molecular Weight 295.3 g/mol
CAS No. 118289-97-7
Cat. No. B3060912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Indobufen
CAS118289-97-7
Molecular FormulaC18H17NO3
Molecular Weight295.3 g/mol
Structural Identifiers
SMILESCCC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O
InChIInChI=1S/C18H17NO3/c1-2-15(18(21)22)12-7-9-14(10-8-12)19-11-13-5-3-4-6-16(13)17(19)20/h3-10,15H,2,11H2,1H3,(H,21,22)/t15-/m0/s1
InChIKeyAYDXAULLCROVIT-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Indobufen CAS 118289-97-7: Enantiopure Cyclooxygenase Inhibitor for Antiplatelet Research and Procurement


(S)-Indobufen (CAS 118289-97-7), also designated as d-Indobufen or the (+)-enantiomer, is the pharmacologically active optical isomer of the racemic platelet aggregation inhibitor indobufen [1]. It belongs to the isoindolinyl phenyl-butyric acid class of non-steroidal anti-inflammatory drugs (NSAIDs) and functions as a reversible inhibitor of platelet cyclooxygenase (COX) activity, thereby suppressing thromboxane A2 biosynthesis [2]. The racemate (CAS 63610-08-2) has been marketed under the brand name Ibustrin for thromboembolic disorders, but enantioselective analyses have established that the antiplatelet and anti-cyclooxygenase activity resides predominantly in the S-(+)-isomer [3].

Why Racemic Indobufen or R-Indobufen Cannot Simply Replace (S)-Indobufen in Research and Development


Indobufen exists as two enantiomers in a 1:1 ratio within the clinically used racemate, yet these enantiomers exhibit profoundly divergent pharmacological and pharmacokinetic profiles [1]. The S-(+)-enantiomer is the pharmacologically active species, while the R-(-)-enantiomer requires approximately 100-fold higher concentrations to achieve comparable COX inhibition (IC50: 53 ± 8 µg/mL for R- vs. ~0.27 µg/mL for racemate; S-enantiomer is further ~2-fold more potent than racemate) [2]. In humans, the S-enantiomer is eliminated more rapidly (half-life 6.2 h vs. 8.7 h for R), creating differing exposure profiles that cannot be replicated by simple dose adjustment of the racemate [1]. Consequently, researchers requiring precise target engagement, reproducible pharmacodynamic readouts, or chiral purity for analytical methods cannot substitute racemic indobufen or the R-isomer for the enantiopure S-isomer without introducing the inactive stereoisomer as a pharmacokinetic confounding factor.

(S)-Indobufen Head-to-Head Quantitative Differentiation Evidence Against Racemate, R-Isomer, and Aspirin


Enantioselective COX Inhibition Potency: (S)-Indobufen vs. Racemate vs. R-Indobufen

In human whole blood stimulated with Ca2+ ionophore A23187, (S)-Indobufen demonstrated approximately 2-fold greater potency than the racemate in inhibiting the synthesis of cyclooxygenase products (TXB2 and PGE2), while R-Indobufen was approximately 100-fold less potent than the racemate [1]. The racemate inhibited TXB2 production with an IC50 of 0.53 ± 0.06 µg/mL (n=4), translating to an estimated (S)-Indobufen IC50 of approximately 0.27 µg/mL, whereas R-Indobufen exhibited an IC50 of 53 ± 8 µg/mL (n=3) [1].

Cyclooxygenase inhibition Thromboxane biosynthesis Enantioselective pharmacology Platelet aggregation

Enantioselective Human Pharmacokinetics: (S)-Indobufen Eliminates Faster Than R-Indobufen

In a study of healthy male volunteers administered 200 mg racemic indobufen, the plasma elimination half-life of the S-enantiomer was significantly shorter than that of the R-enantiomer (6.2 h vs. 8.7 h; p<0.05), with statistically significant differences also observed in AUC and Cmax between the two enantiomers [1]. Importantly, the plasma level profile of S-indobufen was identical whether administered alone (100 mg) or as part of the racemate (200 mg), confirming no chiral inversion in vivo [1].

Enantioselective pharmacokinetics Plasma half-life Human volunteer study Chiral drug disposition

Population Pharmacodynamic Modeling Predicts Superior Efficacy of Enantiopure (S)-Indobufen Monotherapy Over Racemate

A population pharmacodynamic modeling and simulation study using an inhibitory sigmoid Imax model characterized the anti-platelet effects of S- and R-indobufen in human platelet-rich plasma [1]. The simulation predicted that 200 mg twice-daily administration of (S)-Indobufen alone would produce a greater treatment effect than the equivalent dose of the racemic S-and-R mixture [1]. Furthermore, the concentration required for maximal therapeutic effect was predicted at >50 mg/L for (S)-Indobufen versus >140 mg/L for R-Indobufen [1]. The S-form was more potent, whereas the R-form showed less inter-individual variability; no significant pharmacodynamic interaction was observed between the two enantiomers [1].

Population pharmacodynamic modeling Enantioselective formulation Anti-platelet efficacy Therapeutic dose prediction

Confirmatory Ex Vivo Evidence: d-Indobufen (S-Enantiomer) Solely Accounts for Antiplatelet Activity and Bleeding Time Prolongation in Man

A clinical crossover study in 10 patients with coronary artery disease demonstrated that d-indobufen (the S-enantiomer) administered alone at 100 mg twice daily produced inhibition of serum thromboxane B2 and prolongation of bleeding time that was statistically indistinguishable from that achieved by 200 mg racemic indobufen twice daily [1]. In contrast, the l-enantiomer (R-isomer) at 100 mg twice daily produced no significant effect on either parameter, confirming that the anti-cyclooxygenase and antiplatelet activity of indobufen ex vivo is entirely attributable to the S-enantiomer [1].

Ex vivo pharmacology Bleeding time Thromboxane B2 inhibition Enantioselective activity

Reversible COX-1 Inhibition Distinguishes Indobufen (Including Its Active S-Enantiomer) From Irreversible Aspirin: Implications for Gastrointestinal Safety

A 2023 mechanistic study verified that indobufen exerts reversible, non-competitive inhibitory activity on the heme group of COX-1, contrasting with the irreversible acetylation of COX-1 by aspirin [1]. A meta-analysis of clinical studies comparing indobufen with aspirin in coronary heart disease demonstrated that indobufen significantly reduced the incidence of minor bleeding events and gastrointestinal discomfort (pooled analysis of multiple trials), while maintaining comparable efficacy for antiplatelet therapy [2]. Although these clinical data were generated with racemic indobufen, the pharmacological activity is attributable to the S-enantiomer [3], making the enantiopure (S)-Indobufen the relevant molecular entity driving this mechanistic safety advantage.

Reversible COX-1 inhibition Gastrointestinal safety Aspirin comparison Platelet function recovery

Cross-Study Enantioselective Pharmacokinetic Scaling: Rat Data Reinforce the Disposition Advantage of (S)-Indobufen

In rats administered 8 mg/kg racemic indobufen or 4 mg/kg individual enantiomers, the plasma elimination half-lives were markedly different: S-indobufen 3.9 h versus R-indobufen 12.2 h, irrespective of whether the enantiomer was given alone or as part of the racemate [1]. Plasma concentration-time curves of S-indobufen were identical after administration of the racemate or the pure S-enantiomer, confirming the absence of chiral inversion [1]. This pattern aligns qualitatively with human data (S: 6.2 h; R: 8.7 h) [2], establishing cross-species consistency in enantioselective disposition that supports the translational relevance of preclinical findings obtained with (S)-Indobufen.

Preclinical pharmacokinetics Species scaling Plasma half-life Chiral inversion

High-Value Procurement Scenarios for Enantiopure (S)-Indobufen Based on Quantitative Differentiation Evidence


Enantioselective Antiplatelet Drug Development and Formulation Optimization

The population pharmacodynamic modeling evidence that 200 mg BID (S)-Indobufen alone produces greater antiplatelet efficacy than the equivalent racemate dose, combined with the ~2.8-fold lower concentration requirement for maximal therapeutic effect compared to R-Indobufen (50 mg/L vs. 140 mg/L), directly supports the use of enantiopure (S)-Indobufen as the active pharmaceutical ingredient in next-generation enantioselective formulations . The absence of pharmacodynamic interaction between S- and R-enantiomers further validates that the R-isomer provides no therapeutic contribution, making it an unnecessary excipient burden in formulation development .

Preclinical Pharmacokinetic/Pharmacodynamic Studies Requiring Absence of Inactive Stereoisomer Confounding

The consistent enantioselective disposition profile across species—3.9 h (S) vs. 12.2 h (R) in rat, 6.2 h (S) vs. 8.7 h (R) in human—and the confirmed absence of chiral inversion when either enantiomer is administered alone, establishes that the R-enantiomer in racemic material acts as a pharmacokinetic confounder . Researchers conducting PK/PD modeling, metabolite identification, or drug-drug interaction studies should procure enantiopure (S)-Indobufen to obtain clean pharmacokinetic data without the confounding presence of the slowly eliminated R-isomer, which accumulates to higher plasma concentrations than the active S-enantiomer following repeated racemate dosing .

In Vitro COX-1 Selectivity Screening and Mechanistic Pharmacology of Reversible Inhibition

The direct head-to-head comparison in human whole blood demonstrating that (S)-Indobufen is ~2-fold more potent than racemate and ~200-fold more potent than R-Indobufen for COX product inhibition provides a validated reference standard for in vitro pharmacology assays . Coupled with the 2023 biochemical confirmation of reversible, non-competitive heme-group inhibition of COX-1, (S)-Indobufen enables studies that require a reversible COX-1 inhibitor control with well-characterized enantiomeric potency, distinguishing it from the irreversible covalent inhibitor aspirin and from commercially available racemic indobufen that contains 50% inactive stereoisomer .

Clinical Translational Research on Aspirin-Alternative Antiplatelet Therapy With Reduced Gastrointestinal Toxicity

The class-level evidence from meta-analyses showing that indobufen reduces minor bleeding events and gastrointestinal discomfort compared to aspirin, combined with the mechanistic basis of reversible COX-1 inhibition, positions (S)-Indobufen as a research tool for developing antiplatelet regimens in aspirin-intolerant or high-GI-risk patient populations . As the clinical antiplatelet and COX-inhibitory activity of indobufen has been definitively attributed to the S-enantiomer (evidenced by the ex vivo demonstration that d-indobufen alone at half the racemate dose produced equivalent TxB2 suppression and bleeding time prolongation), procurement of enantiopure (S)-Indobufen rather than racemate is the scientifically rigorous choice for clinical-translational research programs .

Quote Request

Request a Quote for (S)-Indobufen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.